molecular formula C15H15NO B1391976 2-(3,4-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187166-06-8

2-(3,4-Dimethylbenzoyl)-6-methylpyridine

Cat. No. B1391976
CAS RN: 1187166-06-8
M. Wt: 225.28 g/mol
InChI Key: ORULHGOUEHEOQY-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylbenzoyl)benzoic acid” is a compound that has a molecular weight of 254.29 . It’s a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for “2-(3,4-Dimethylbenzoyl)benzoic acid” is 1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) .


Physical And Chemical Properties Analysis

“2-(3,4-Dimethylbenzoyl)benzoic acid” is a powder at room temperature .

Scientific Research Applications

Photodimerization Properties

  • The study of photodimerization properties of 2-aminopyridines and 2-pyridones under ultraviolet irradiation, involving derivatives like 2-amino-3-methylpyridine, highlights the formation of unique 1,4-dimers with intriguing chemical and physical properties (Taylor & Kan, 1963).

Ligand Reactivity in Complexes

  • Research on intramolecular C-C coupling in rhenium tricarbonyl complexes with ligands like 2-methylpyridine indicates the formation of new asymmetric, tridentate ligands, emphasizing the ligand's reactivity and structural influence (Arevalo, Riera & Pérez, 2017).

Synthesis and Modification

  • The displacement of a methylsulfinyl group from the pyridine ring in 2-aminopyridines, including 2-(3,4-dimethylbenzoyl)-6-methylpyridine, for the synthesis of heavily substituted derivatives, indicates its utility in organic synthesis (Teague, 2008).

Crystal and Molecular Structure Analysis

  • Studies on the crystal and molecular structures of related pyridine derivatives highlight the significance of this compound in understanding molecular conformations and interactions (Karczmarzyk & Malinka, 2004).

Electrical Conductivity in Polymers

  • The condensation of 2-methylpyridine with aldehydes to yield stilbazoles and poly(vinylstyrylpyridines) suggests the role of this compound in the synthesis of electrically conductive polymers (Bruce & Herson, 1969).

Lewis Pair Chemistry

  • Research on the deprotonation of methylpyridines for the formation of organolithium or -potassium compounds, leading to intramolecular B-N bonds, emphasizes the compound's potential in exploring Lewis pair chemistry (Körte et al., 2015).

Catalytic Behavior in Nickel Complexes

  • The synthesis of new phosphinopyridine ligands, including 2-(2,6-dimethylphenyl)-6-[(diphenylphosphanyl)methyl]pyridine, for nickel complexes provides insights into the influence of this compound on catalytic behaviors (Speiser, Braunstein & Saussine, 2004).

Spin-Crossover in Iron(II) Complexes

  • The study of spin-crossover properties in Iron(II) complexes using ligands like 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine illustrates the relevance of pyridine derivatives in the field of magnetic materials (Nishi et al., 2010).

Safety and Hazards

The safety data sheet for “2-(3,4-Dimethylbenzoyl)benzoic acid” indicates that it is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(3,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-13(9-11(10)2)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORULHGOUEHEOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225348
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187166-06-8
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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